

Application Note: Comprehensive NMR Characterization of 4-Methoxy-3- oxopentanenitrile

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Compound of Interest

Compound Name:	4-Methoxy-3-oxopentanenitrile
CAS No.:	1028843-13-1
Cat. No.:	B1530771

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Audience: Researchers, scientists, and drug development professionals.

Introduction and Scientific Context

4-Methoxy-3-oxopentanenitrile is a functionalized β -ketonitrile, a class of compounds prized for its versatility in organic synthesis. These molecules serve as key building blocks for pharmaceuticals and complex organic structures due to the reactivity of their ketone and nitrile functionalities. Accurate structural elucidation is paramount for ensuring purity, confirming identity, and understanding reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for this purpose, providing unambiguous insights into the molecular framework.

This application note provides a comprehensive guide to the characterization of **4-Methoxy-3-oxopentanenitrile** using high-resolution ^1H (proton) and ^{13}C (carbon-13) NMR. A critical aspect of this molecule's chemistry, its keto-enol tautomerism, is explored in detail. β -dicarbonyl compounds exist as a dynamic equilibrium between their keto and enol forms, a phenomenon that is readily observed and quantified by NMR.^{[1][2][3]} The ratio of these

tautomers is heavily influenced by factors such as solvent polarity, providing a deeper layer of structural information.^{[4][5][6]} This guide explains the causality behind experimental choices and provides a self-validating protocol for robust and reproducible characterization.

The Principle of Tautomerism in NMR Analysis

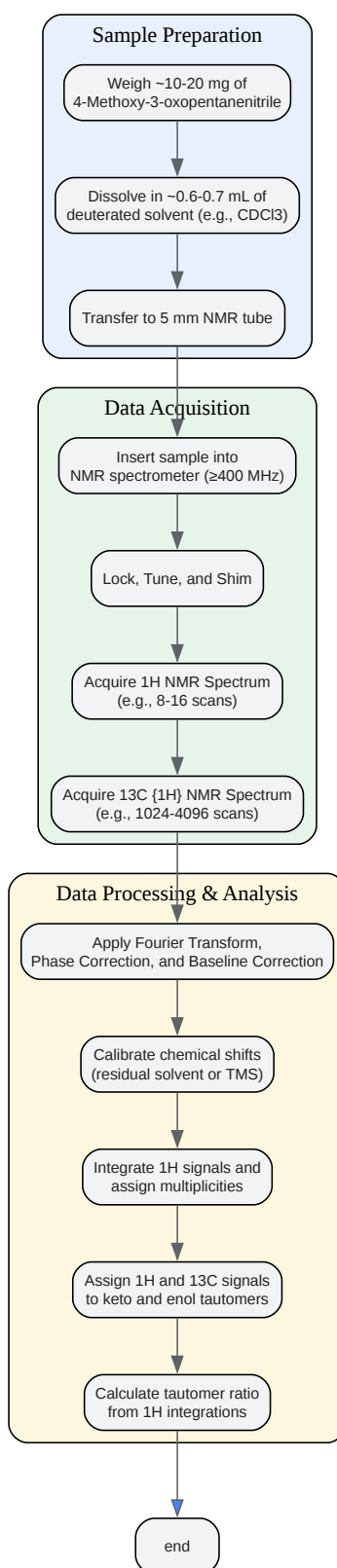
The structure of **4-Methoxy-3-oxopentanenitrile** is not static; it exists as an equilibrium between two constitutional isomers: the keto form and the enol form.

- Keto Form: The classical β -ketonitrile structure.
- Enol Form: Characterized by a carbon-carbon double bond and a hydroxyl group (an "enol").

The interconversion between these forms is typically slow on the NMR timescale, meaning that distinct sets of signals for both the keto and enol tautomers can be observed in the same spectrum.^{[2][6]} This allows for not only the identification of both species but also the calculation of their relative concentrations by integrating the corresponding proton signals.^[1] The choice of NMR solvent can intentionally shift this equilibrium; polar, hydrogen-bond accepting solvents like DMSO-d₆ tend to stabilize the enol form, whereas less polar solvents like CDCl₃ often favor the keto form.^{[2][4]}

Experimental Workflow and Protocol

The following diagram outlines the logical flow from sample handling to final data interpretation for a comprehensive NMR analysis.



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Caption: Workflow for NMR characterization of **4-Methoxy-3-oxopentanenitrile**.

Detailed Protocol: Sample Preparation & Data Acquisition

This protocol ensures high-quality, reproducible spectral data.

- Solvent Selection: Chloroform-d (CDCl_3) is a standard, versatile solvent for initial characterization.^[7] To investigate solvent effects on tautomerism, prepare parallel samples in Acetone-d₆ and DMSO-d₆.^[4]
- Sample Preparation:
 - Accurately weigh 15-20 mg of purified **4-Methoxy-3-oxopentanenitrile** directly into a clean, dry vial.
 - Add 0.7 mL of the chosen deuterated solvent using a calibrated pipette.
 - Vortex the vial gently until the sample is fully dissolved.
 - Transfer the solution into a standard 5 mm NMR tube.
- Instrument Setup:
 - Use an NMR spectrometer with a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.
 - Allow the sample to thermally equilibrate inside the probe for 5-10 minutes.
 - Perform standard locking, tuning, and shimming procedures to optimize magnetic field homogeneity.
- ¹H NMR Acquisition:
 - Number of Scans: 8-16 scans are typically sufficient.
 - Relaxation Delay (d1): 2-5 seconds, to allow for full magnetization recovery.
 - Spectral Width: ~16 ppm, centered around 6-7 ppm.

- **¹³C NMR Acquisition:**
 - Mode: Acquire in a proton-decoupled mode to ensure each unique carbon appears as a singlet.
 - Number of Scans: 1024-2048 scans, as ¹³C has a low natural abundance.
 - Relaxation Delay (d1): 2 seconds.
 - Spectral Width: ~240 ppm, centered around 110-120 ppm.

Spectral Interpretation and Data Analysis

The following tables summarize the predicted chemical shifts (δ) in ppm for both tautomers. These predictions are based on established chemical shift ranges for analogous functional groups.^{[8][9][10]}

Predicted ¹H NMR Spectral Data

Assignment (Keto Form)	Label	Predicted δ (ppm)	Multiplicity	Integration	Rationale
CH ₃ -O-	a	~3.4	Singlet (s)	3H	Protons on carbon adjacent to electronegative oxygen.
-O-CH(CH ₃)	b	~1.2	Doublet (d)	3H	Coupled to the adjacent methine proton (c).
-O-CH(CH ₃)-	c	~4.2	Quartet (q)	1H	Deshielded by oxygen; coupled to methyl protons (b).
-C(O)-CH ₂ -CN	d	~3.6	Singlet (s)	2H	Methylene protons alpha to both a ketone and a nitrile group. [8]
Assignment (Enol Form)	Label	Predicted δ (ppm)	Multiplicity	Integration	Rationale
CH ₃ -O-	a'	~3.3	Singlet (s)	3H	Similar environment to the keto form.
-O-CH(CH ₃)	b'	~1.3	Doublet (d)	3H	Coupled to the adjacent methine proton (c').

-O-CH(CH ₃)-	c'	~4.0	Quartet (q)	1H	Deshielded by oxygen; coupled to methyl protons (b').
=CH-CN	e	~5.5	Singlet (s)	1H	Vinylic proton, deshielded by the double bond and nitrile.
-OH	f	5.0 - 12.0	Broad Singlet (br s)	1H	Enolic proton, chemical shift is concentration and solvent dependent.

Predicted ¹³C NMR Spectral Data

Assignment (Keto Form)	Label	Predicted δ (ppm)	Rationale
CH ₃ -O-	1	~58	Methoxy carbon, typical range.[11]
-O-CH(CH ₃)	2	~16	Aliphatic methyl carbon.
-O-CH(CH ₃)-	3	~78	Carbon attached to oxygen.
-C(O)-	4	~202	Ketone carbonyl carbon, highly deshielded.[10]
-C(O)-CH ₂ -CN	5	~35	Methylene carbon alpha to a ketone and nitrile.
-CN	6	~117	Nitrile carbon, characteristic chemical shift.[8][12]
Assignment (Enol Form)	Label	Predicted δ (ppm)	Rationale
CH ₃ -O-	1'	~57	Methoxy carbon.
-O-CH(CH ₃)	2'	~17	Aliphatic methyl carbon.
-O-CH(CH ₃)-	3'	~76	Carbon attached to oxygen.
-C(OH)=	4'	~165	sp ² carbon bonded to hydroxyl group.[4]
=CH-CN	5'	~95	sp ² carbon alpha to a nitrile group.[4]
-CN	6'	~118	Nitrile carbon.

Conclusion

¹H and ¹³C NMR spectroscopy are indispensable tools for the definitive structural characterization of **4-Methoxy-3-oxopentanenitrile**. This application note provides a robust framework for obtaining and interpreting high-quality NMR data. By carefully analyzing the chemical shifts, multiplicities, and integrations, one can confirm the molecular structure and simultaneously study the fascinating keto-enol tautomerism inherent to this molecule. The provided protocols and predicted spectral data serve as a reliable reference for researchers in synthetic chemistry and drug development, ensuring analytical integrity and a deeper understanding of molecular behavior.

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